molecular formula C13H18ClN3O B13879673 (4-Amino-2-chloro-phenyl)-(4-ethylpiperazin-1-yl)-methanone CAS No. 853298-99-4

(4-Amino-2-chloro-phenyl)-(4-ethylpiperazin-1-yl)-methanone

Katalognummer: B13879673
CAS-Nummer: 853298-99-4
Molekulargewicht: 267.75 g/mol
InChI-Schlüssel: SMHUVDSCYMEJOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Amino-2-chloro-phenyl)-(4-ethylpiperazin-1-yl)-methanone is an organic compound that features a combination of an amino group, a chloro group, and an ethylpiperazine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2-chloro-phenyl)-(4-ethylpiperazin-1-yl)-methanone typically involves the reaction of 4-amino-2-chlorobenzoyl chloride with 4-ethylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Amino-2-chloro-phenyl)-(4-ethylpiperazin-1-yl)-methanone can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

(4-Amino-2-chloro-phenyl)-(4-ethylpiperazin-1-yl)-methanone has several scientific research applications:

Wirkmechanismus

The mechanism of action of (4-Amino-2-chloro-phenyl)-(4-ethylpiperazin-1-yl)-methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4-Amino-2-chloro-phenyl)-(4-ethylpiperazin-1-yl)-methanone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ethylpiperazine moiety, in particular, contributes to its potential as a versatile building block in medicinal chemistry.

Eigenschaften

CAS-Nummer

853298-99-4

Molekularformel

C13H18ClN3O

Molekulargewicht

267.75 g/mol

IUPAC-Name

(4-amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone

InChI

InChI=1S/C13H18ClN3O/c1-2-16-5-7-17(8-6-16)13(18)11-4-3-10(15)9-12(11)14/h3-4,9H,2,5-8,15H2,1H3

InChI-Schlüssel

SMHUVDSCYMEJOA-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCN(CC1)C(=O)C2=C(C=C(C=C2)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.